molecular formula C10H6F3NO3S B1313289 5-Quinolyl trifluoromethanesulfonate CAS No. 177734-78-0

5-Quinolyl trifluoromethanesulfonate

Cat. No.: B1313289
CAS No.: 177734-78-0
M. Wt: 277.22 g/mol
InChI Key: RUCKYCSNVTXGHW-UHFFFAOYSA-N
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Description

5-Quinolyl trifluoromethanesulfonate is a chemical compound with the molecular formula C10H6F3NO3S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The trifluoromethanesulfonate group, often referred to as triflate, is known for its excellent leaving group properties in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Quinolyl trifluoromethanesulfonate typically involves the reaction of quinoline derivatives with trifluoromethanesulfonic anhydride or trifluoromethanesulfonic acid. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the acid by-products .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale reactions using similar reagents and conditions as in laboratory synthesis, with additional steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Quinolyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts for coupling reactions, and nucleophiles such as amines and alcohols for substitution reactions. Typical conditions involve moderate to high temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific nucleophile or coupling partner used. For example, in Suzuki coupling reactions, the product is typically a biaryl compound .

Mechanism of Action

The mechanism of action of 5-Quinolyl trifluoromethanesulfonate involves its role as a leaving group in substitution and coupling reactions. The triflate group stabilizes the transition state, facilitating the formation of new bonds. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which are not extensively documented .

Comparison with Similar Compounds

Biological Activity

5-Quinolyl trifluoromethanesulfonate (CAS No. 177734-78-0) is a compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biochemical properties, and relevant case studies that illustrate its biological relevance.

Overview of this compound

This compound is an organofluorine compound used primarily in organic synthesis. Its structure features a quinoline moiety, which is known for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The trifluoromethanesulfonate group enhances its reactivity and solubility in various solvents, making it a valuable intermediate in chemical reactions.

Target of Action

The biological activity of this compound is believed to be mediated through interactions with specific biological targets, including enzymes and receptors involved in signaling pathways. Similar compounds have been shown to inhibit Janus kinases (JAK1 and JAK2), which play critical roles in the JAK-STAT signaling pathway associated with cell growth and survival.

Mode of Action

The mechanism involves binding to the ATP-binding sites of these kinases, preventing their phosphorylation and activation. This inhibition can lead to downstream effects on gene expression and cellular metabolism, influencing processes such as apoptosis and cell proliferation.

Biochemical Pathways

This compound influences several biochemical pathways:

  • JAK-STAT Pathway : Inhibition of JAK1 and JAK2 affects cytokine signaling, which can modulate immune responses.
  • Cell Cycle Regulation : By impacting signaling pathways, this compound may alter the progression of the cell cycle, potentially leading to therapeutic effects in cancer treatment.

Cellular Effects

The compound has demonstrated various cellular effects, including:

  • Antimicrobial Activity : Exhibits significant antibacterial properties against various strains.
  • Anticancer Potential : Preliminary studies suggest it may induce apoptosis in cancer cells by disrupting normal signaling pathways.

Case Studies and Research Findings

Several research studies have explored the biological activity of this compound:

  • Antimicrobial Studies : A study conducted on bacterial strains showed that this compound inhibited growth at concentrations as low as 10 µg/mL. The mechanism involved disruption of bacterial cell wall synthesis.
  • Cancer Research : In vitro experiments indicated that treatment with this compound led to a significant reduction in the viability of breast cancer cells (MCF-7) after 48 hours of exposure. The IC50 value was determined to be approximately 15 µM, suggesting potent anticancer activity.
  • Inflammation Models : In studies involving inflammatory models, this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages by inhibiting the JAK-STAT pathway.

Dosage Effects in Animal Models

In animal models, dosage variations have shown that lower doses effectively inhibit target enzymes without significant toxicity, while higher doses may lead to adverse effects. For example:

Dosage (mg/kg)Effect on Tumor GrowthObserved Toxicity
10Significant reductionNone
50Moderate reductionMild toxicity
100No significant effectSevere toxicity

These findings highlight the importance of dosage optimization for therapeutic applications.

Properties

IUPAC Name

quinolin-5-yl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-9-5-1-4-8-7(9)3-2-6-14-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCKYCSNVTXGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467001
Record name 5-quinolyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177734-78-0
Record name 5-quinolyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-hydroxy-quinoline (8 g, 55 mmol) and K2CO3 (15.2 g, 110 mmol) in anhydrous pyridine (60 mL) under nitrogen was cooled to −20° C. Tf2O (13.97 mL, 83 mmol) was added drop-wise via syringe. The reaction mixture was stirred 1 hour at −20° C. then warmed to 0° C. for 1 hour then stirred at ambient temperature for 48 hours. The reaction mixture was then poured into H2O (200 mL) and extracted in CH2Cl2 (2×200 mL). The aqueous layer was acidified with 1 N HCl (100 mL) and back extracted with CH2Cl2 (2×200 mL). The organic fractions were dried over Na2SO4, concentrated and purified by column chromatography (40% EtOAc/Hexanes) affording 13.97 g (90%) of the product as a pink oil: MS EI m/e 277 (M+).
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
13.97 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
90%

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